2-[(4-Chlorophenyl)methoxy]ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJTSGVVHLHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408851 | |
| Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287179-98-0 | |
| Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Methoxy Ethanamine and Its Derivatives
Established Synthetic Routes and Strategies
The preparation of 2-[(4-Chlorophenyl)methoxy]ethanamine and its analogs relies on a foundation of well-established organic reactions. These methods often involve sequential steps to construct the target molecule, incorporating key functional groups and structural motifs.
Multi-Step Organic Reaction Sequences
The synthesis of complex organic molecules like this compound typically requires a multi-step approach. msu.edulibretexts.org Such sequences are designed to build the molecule logically, starting from readily available precursors. libretexts.org For instance, a general strategy might involve the initial formation of an ether linkage, followed by the introduction of the amine functionality. The synthesis of related compounds, such as 2-ethyl-4-methoxy aniline, has been achieved through a four-step process involving Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net The planning of these multi-step syntheses is a challenging aspect of organic chemistry, requiring a deep understanding of various reactions and their compatibility. msu.edu
Formation of Key Intermediates
A critical aspect of multi-step synthesis is the efficient formation of key intermediates. In the context of this compound synthesis, a pivotal intermediate would be a molecule containing the 4-chlorophenylmethoxy group attached to a two-carbon chain with a suitable leaving group for subsequent amination. For example, the synthesis of related compounds has involved intermediates like (+)-chlorosuccinic acid, formed from the reaction of (−)-malic acid with phosphorus pentachloride (PCl₅). libretexts.org The preparation of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide serves as another example of a key intermediate formed en route to a secondary amine. orgsyn.org
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction type frequently employed in the synthesis of ethers and amines. libretexts.orgwisc.edu The Williamson ether synthesis, a classic example of an S_N2 reaction, can be adapted to form the ether linkage in this compound. wisc.edu This would involve the reaction of the sodium salt of 2-aminoethanol with 4-chlorobenzyl chloride.
Alternatively, the amine group can be introduced via nucleophilic substitution. chemguide.co.uk For example, a primary amine can act as a nucleophile and attack an alkyl halide. chemguide.co.uk In the synthesis of this compound, this could involve the reaction of ammonia (B1221849) or a protected amine with a 2-[(4-chlorophenyl)methoxy]ethyl halide. It is important to note that multiple substitutions can occur, leading to the formation of secondary and tertiary amines. chemguide.co.uk
Nucleophilic aromatic substitution (S_NAr) is another relevant strategy, particularly for derivatives where the aryl ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov In these reactions, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com
Reductive Amination Approaches
Reductive amination is a powerful and versatile method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This reaction involves the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, (4-chlorophenyl)methoxyacetaldehyde could be reacted with ammonia in the presence of a reducing agent.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a weaker reducing agent and can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org
Asymmetric Synthesis Approaches for Enantiomeric Purity
For derivatives of this compound that are chiral, asymmetric synthesis is crucial to obtain enantiomerically pure compounds. nih.govcardiff.ac.ukcardiff.ac.uk This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.
Several strategies for asymmetric synthesis are available. One approach involves the use of chiral catalysts to direct the formation of a specific stereoisomer. cardiff.ac.uk For example, chiral organocatalysts have been used for the enantioselective reduction of imines. nih.gov Another strategy is the use of chiral auxiliaries, which are temporarily attached to the substrate to control the stereochemical outcome of a reaction and are later removed. google.com The asymmetric synthesis of allylic amines, for instance, has been achieved through methods like the hydrozirconation-transmetalation-imine addition. nih.gov
Development of Advanced and Green Synthetic Processes**
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry". nih.govmdpi.com These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
For the synthesis of amines, greener methods for reductive amination have been reported. researchgate.net This includes the use of solvent-free conditions, such as grinding reactants together, or employing solid supports like montmorillonite (B579905) K10 clay under microwave irradiation. researchgate.net The use of plant extracts as reducing and stabilizing agents in the synthesis of nanoparticles is another example of a green approach that could potentially be adapted for the synthesis of organic compounds. nih.govmdpi.com The development of continuous flow processes also represents an advancement in synthetic chemistry, offering advantages in terms of safety, scalability, and control over reaction parameters. nih.gov
Purification Techniques in Research Synthesis
The isolation and purification of this compound and its derivatives from reaction mixtures are critical for obtaining materials of high purity for subsequent studies. The choice of technique is dictated by the physical state of the compound (e.g., oil or solid) and the nature of the impurities.
Column chromatography is the most frequently employed method for purifying this compound and its analogs, particularly when they are oils or viscous liquids. niscpr.res.inresearchgate.net Silica (B1680970) gel (typically 100-200 or 60-120 mesh) is the standard stationary phase. niscpr.res.inresearchgate.net The mobile phase, or eluent, is carefully selected to achieve optimal separation. A common approach involves using a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. researchgate.net For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) are often used. niscpr.res.inresearchgate.net The progress of the separation is monitored by Thin Layer Chromatography (TLC), allowing for the collection of pure fractions. researchgate.net
In cases where derivatives of this compound are crystalline solids, recrystallization can be an effective purification method. This involves dissolving the crude solid in a hot solvent system and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
The table below outlines typical conditions used for the chromatographic purification of compounds with similar structural features.
| Parameter | Description | Source |
| Stationary Phase | Silica gel (100–200 mesh or 60-120 mesh) | niscpr.res.inresearchgate.net |
| Eluent System | Hexane-Ethyl Acetate or Dichloromethane-Methanol | niscpr.res.inresearchgate.net |
| Gradient | Often a gradient of increasing polarity (e.g., 2-2.5% MeOH in CHCl₃) | researchgate.net |
| Monitoring | Thin Layer Chromatography (TLC) | researchgate.net |
Chemical Reactivity and Transformation Studies
The chemical behavior of this compound is governed by its constituent functional groups: a primary aliphatic amine, an ether linkage, and a 4-chlorophenyl group. The primary amine is the most reactive site, acting as a potent nucleophile. The ether bond is generally stable but can be cleaved under harsh conditions, while the chloro-substituted aromatic ring can participate in certain reactions, though it is less reactive than the amine.
Nucleophilic Substitutions
The lone pair of electrons on the nitrogen atom of the ethanamine moiety makes it an effective nucleophile. It readily participates in nucleophilic substitution reactions with a variety of electrophilic substrates. For example, it can be alkylated by alkyl halides or acylated by acyl chlorides or anhydrides to form corresponding N-substituted amides.
Conversely, the chlorine atom on the phenyl ring is not easily displaced by nucleophiles via a standard nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This type of reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule. nih.govscranton.edu Therefore, substitution reactions overwhelmingly occur at the primary amine.
Methylation and Demethylation Reactions
The primary amine of this compound can be systematically methylated. Reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, can lead to the formation of the secondary amine, N-methyl-2-[(4-chlorophenyl)methoxy]ethanamine. Further methylation under appropriate conditions yields the tertiary amine, 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine, and can proceed to form the quaternary ammonium (B1175870) salt. cymitquimica.comsigmaaldrich.com The existence of commercially available N,N-dimethylated analogs highlights this common transformation. cymitquimica.comsigmaaldrich.com
Demethylation reactions are relevant for derivatives of the title compound, such as the tertiary N,N-dimethyl amine. Various reagents can be employed to remove methyl groups from tertiary amines, although this is a less common transformation for this specific scaffold in available literature.
Ring-Opening Reactions (for relevant scaffolds)
The nucleophilic primary amine of this compound is well-suited to act as a nucleophile in ring-opening reactions of strained heterocyclic rings like epoxides (oxiranes) and azetidines. nih.govresearchgate.net This type of reaction is fundamental in organic synthesis for building larger, more complex molecules, often used in the development of pharmaceutical agents. researchgate.netencyclopedia.pubmdpi.com
When reacting with an unsymmetrical epoxide, the amine typically attacks the less sterically hindered carbon atom. This reaction proceeds via an SN2 mechanism, resulting in the stereospecific opening of the epoxide ring to form a β-amino alcohol. Lewis or Brønsted acid catalysis can alter the regioselectivity, promoting attack at the more substituted carbon by stabilizing the developing positive charge. nih.govmdpi.com
The table below illustrates the expected outcome of a representative ring-opening reaction.
| Reactants | Reaction Type | Key Intermediate | Product Class |
| This compound + Propylene Oxide | Nucleophilic Ring-Opening | Epoxide-Amine Adduct | β-Amino alcohol |
Oxidation and Reduction Pathways
The functional groups within this compound present distinct opportunities for oxidation and reduction. The primary amine can be oxidized, though this can sometimes lead to a mixture of products including imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions.
More controlled and synthetically useful are reduction reactions. The 4-chlorophenyl group can undergo reductive dehalogenation to a phenyl group. This is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com However, the chloro-substituent is often stable to other reducing agents. For instance, reduction of other functional groups on similar molecules has been achieved using reagents like zinc powder in acidic conditions without affecting the chlorophenyl moiety. researchgate.net The ether linkage is generally resistant to most standard reduction conditions. In some contexts, the oxidation of related compounds has been studied, such as the inhibition of palmitoyl-CoA oxidation by derivatives containing an oxirane ring, but direct oxidation of the this compound backbone is less commonly documented. nih.gov
Investigation of Biological Activities and Mechanisms of Action
In Vitro Biological Activity Assessments
In vitro studies have been instrumental in characterizing the biological effects of 2-[(4-Chlorophenyl)methoxy]ethanamine, with a primary focus on its interactions with enzymes and its impact on microbial growth.
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the receptor binding affinities and selectivity profile of this compound.
The most significant body of research on this compound is in the domain of enzyme inhibition, particularly its effects on monoamine oxidase (MAO) enzymes. It has been identified as a potent and selective inhibitor of MAO-A.
The compound, also referred to as N-(p-chlorobenzyloxy)ethylamine, demonstrated high affinity for the MAO-A isoform. In studies using rat brain mitochondria, its inhibitory activity was quantified, showcasing a clear preference for MAO-A over MAO-B. This selectivity is a key feature of its biochemical profile. The IC50 value, which represents the concentration of an inhibitor required for 50% inhibition of an enzyme's activity, was determined to be 0.012 µM for MAO-A. In contrast, its inhibitory effect on MAO-B was significantly weaker, with an IC50 of 6.0 µM. This represents a selectivity ratio (IC50 MAO-B / IC50 MAO-A) of 500, highlighting its potent and selective nature as an MAO-A inhibitor.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for this compound
| Enzyme Target | Substrate | IC50 (µM) | Selectivity Ratio (MAO-B/MAO-A) | Source |
|---|---|---|---|---|
| MAO-A | 0.012 | 500 | ||
| MAO-B | 6.0 |
Data derived from studies on rat brain mitochondria.
No specific studies detailing the direct modulation of cellular pathways by this compound were identified in the reviewed scientific literature.
There is no publicly available research data specifically investigating the antiproliferative activity of this compound in cancer cell lines.
This compound has been evaluated for its antimicrobial properties, with notable activity observed against fungal pathogens. Studies have investigated its efficacy against a range of fungal species, often in the context of structure-activity relationship analyses of related compounds.
One study synthesized a series of O-benzyl-ethanolamine derivatives and tested their antifungal activity. Within this series, this compound demonstrated significant potency. Its activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The compound was particularly effective against Candida species and Aspergillus fumigatus.
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida glabrata | 32 |
| Candida parapsilosis | 16 |
| Candida tropicalis | 32 |
| Candida krusei | 32 |
| Aspergillus fumigatus | 16 |
Molecular Mechanisms of Action
The molecular mechanisms underlying the observed biological activities of this compound are primarily understood in the context of its enzyme inhibitory and antifungal effects.
The mechanism for its potent and selective inhibition of MAO-A involves a reversible interaction with the enzyme. The binding is characterized by a competitive nature, where the compound competes with the natural substrates of MAO-A for access to the active site. The high affinity for MAO-A is attributed to the specific structural features of the molecule, including the p-chlorophenylmethoxy moiety, which likely forms favorable interactions within the binding pocket of the MAO-A enzyme isoform.
Regarding its antifungal activity, the precise molecular mechanism has not been fully elucidated in the available literature. However, for the class of O-benzyl-ethanolamine derivatives, it is hypothesized that their action may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The lipophilic nature of the 4-chlorophenyl group could facilitate the compound's passage through the fungal cell wall and membrane, allowing it to reach intracellular targets. Further research is required to pinpoint the specific molecular targets responsible for its antifungal effects.
Investigation of this compound Reveals a Gap in Current Scientific Literature
A thorough review of publicly available scientific literature and databases has revealed a significant lack of research on the chemical compound this compound. Despite extensive searches for its biological activities, mechanisms of action, and preclinical in vivo studies, no specific data or research articles pertaining to this particular compound could be identified.
The investigation sought to detail the compound's ligand-receptor interactions, enzyme targets, influence on biochemical pathways, and modulation of cellular signaling. Furthermore, the planned article was to include information on in vivo preclinical studies, focusing on animal models for biological activity research and the assessment of physiological responses in these models.
However, the search for this information across multiple scientific databases yielded no results. The compound does not appear in published research detailing its pharmacological or biological effects. While information exists for structurally similar molecules, such as 2-(4-chlorophenyl)ethylamine and N,N-dimethylated analogs, these are distinct chemical entities, and their properties cannot be extrapolated to this compound.
This absence of data prevents a scientifically accurate and informative discussion on the topics outlined in the initial request. The creation of content on its biological activities would require speculation or fabrication, which falls outside the scope of factual reporting.
It is important to note that the lack of published research does not necessarily signify a lack of existence or potential importance of the compound. It may be a novel chemical entity that has not yet been the subject of extensive study, or the research may be proprietary and not publicly disclosed.
Until research on this compound is conducted and published, a detailed article on its biological activities and mechanisms of action cannot be responsibly generated.
Structure Activity Relationship Sar Studies and Design Principles
Elucidation of Key Structural Motifs for Biological Activity
The 4-chlorophenyl moiety often serves as a critical hydrophobic and aromatic interaction domain. The chlorine atom at the para position is not merely a placeholder but plays a significant role in modulating the electronic properties of the phenyl ring and can engage in specific halogen bonding interactions with protein residues. nih.gov
The ether linkage provides a degree of conformational flexibility, allowing the phenyl and ethanamine portions of the molecule to adopt optimal orientations for binding. Its oxygen atom can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket of a target protein. nih.gov
The ethanamine side chain is a key polar and basic element. The terminal primary amine is typically protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues in a receptor or enzyme active site. The length and substitution of this chain are critical for proper positioning and interaction. sigmaaldrich.com
The combination of these motifs forms a pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity. For many related compounds, a common pharmacophore includes a hydrophobic aromatic region, a hydrogen bond acceptor, and a cationic or hydrogen bond donor group. nih.govnih.gov
Impact of Substituent Modifications on Biological Profiles
Systematic modifications of each key structural motif have provided valuable insights into the SAR of this chemical class.
Alterations to the 4-chlorophenyl ring have a profound impact on biological activity. The position and nature of the substituent on the phenyl ring are critical.
Replacement of the Chlorine Atom : Substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups can fine-tune the electronic properties and lipophilicity of the molecule. For instance, replacing chlorine with the more lipophilic bromine has been explored to potentially enhance membrane permeability and target engagement. mdpi.com
Introduction of Additional Substituents : Adding other groups to the phenyl ring can lead to enhanced potency or altered selectivity. For example, the introduction of a methoxy (B1213986) group can influence the compound's metabolic stability and interaction with the target. nih.gov
Table 1: Impact of Chlorophenyl Moiety Modifications on Biological Activity
| Modification | Effect on Biological Profile | Reference |
|---|---|---|
| Shifting chlorine from para to ortho/meta | Alters binding affinity and selectivity | nih.gov |
| Replacing chlorine with other halogens | Modifies electronic properties and lipophilicity | mdpi.com |
The ethanamine side chain is another key area for modification to optimize biological activity.
Chain Length : Varying the length of the alkyl chain between the ether oxygen and the nitrogen atom can affect the distance between the key interaction points of the molecule and the binding site. Shortening or lengthening the chain can lead to a loss or gain of activity depending on the specific target.
N-Substitution : The primary amine of the ethanamine moiety can be modified to a secondary or tertiary amine. For some targets, a secondary amine is preferred over a tertiary amine, while for others, the opposite may be true. nih.gov For example, N,N-dimethylation of related structures is a common modification. epa.gov
Incorporation into a Ring System : The ethanamine side chain can be incorporated into a heterocyclic ring, such as a piperazine. This can constrain the conformation of the side chain and introduce new interaction points. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed high affinity for the dopamine (B1211576) D4 receptor. nih.gov
Table 2: Impact of Ethanamine Chain Alterations on Biological Activity
| Modification | Effect on Biological Profile | Reference |
|---|---|---|
| Varying alkyl chain length | Affects distance to binding site and activity | N/A |
| N-alkylation (secondary/tertiary amine) | Can be preferred for certain biological targets | nih.gov |
The ether linkage is a critical and modifiable component of the scaffold.
Bioisosteric Replacement : The ether oxygen can be replaced with other functional groups that have similar steric and electronic properties, a strategy known as bioisosteric replacement. nih.gov For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group can alter the bond angles, flexibility, and metabolic stability of the molecule. u-tokyo.ac.jp
Fluorinated Mimics : Replacing the ether linkage with a difluoromethylene group (CF2) can create a metabolically stable mimic of the ether. The difluoroethyl group can mimic the steric and electronic features of a methoxy group and has been shown to improve potency and metabolic stability in some cases. nih.gov
Table 3: Impact of Ether Linkage Modifications on Biological Activity
| Modification | Effect on Biological Profile | Reference |
|---|---|---|
| Bioisosteric replacement (e.g., with S, CH2) | Alters bond angles, flexibility, and metabolic stability | u-tokyo.ac.jp |
Rational Design of Novel Derivatives
The insights gained from SAR studies have enabled the rational design of novel derivatives of 2-[(4-Chlorophenyl)methoxy]ethanamine with improved properties. nih.gov This process often involves computational methods to guide the design of new compounds. nih.gov
One common strategy is to start with a lead compound and systematically modify its structure to enhance its activity against a specific target while minimizing off-target effects. mdpi.com For example, guided by the pharmacophoric features of known inhibitors, new series of compounds can be designed and synthesized. nih.gov This can involve incorporating fragments from other known active molecules or using scaffold hopping techniques to discover new core structures. nih.gov
Another approach is to design derivatives that can form additional interactions with the target protein. This could involve adding a functional group that can form a hydrogen bond with a specific amino acid residue in the binding pocket. The synthesis of novel benzimidazole (B57391) derivatives of 2-(4-chlorophenyl) structures has been explored for their antioxidant properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. frontiersin.org
For classes of compounds similar to this compound, such as phenethylamines and phenoxyphenyl-methanamines, QSAR models have been successfully developed. nih.govnih.gov These models often use various molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. researchgate.net For example, Hammett-type donating-withdrawing substituent values and parameters describing substituent size have been used to create intuitive QSAR relationships for biological activities. nih.gov The goal is to develop robust and predictive models that can guide the design of more potent and selective compounds. frontiersin.org
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 2-[(4-Chlorophenyl)methoxy]ethanamine, might interact with the active site of a biological target like a protein or enzyme.
Hydrogen bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, capable of interacting with acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site.
Pi-stacking and hydrophobic interactions: The chlorophenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chloro-substituent can also participate in halogen bonding or hydrophobic interactions.
Ether linkage: The ether oxygen can act as a hydrogen bond acceptor.
These interactions are fundamental to the binding affinity and specificity of a molecule for its target.
Quantum Chemical Analyses of Molecular Structure
Quantum chemical calculations offer a deep understanding of a molecule's geometry and stability. These analyses for this compound would typically involve optimizing the molecular geometry to find its lowest energy state.
Key structural parameters that would be determined include:
Bond lengths: The distances between bonded atoms (e.g., C-Cl, C-O, C-N).
Bond angles: The angles formed by three connected atoms.
These parameters are essential for understanding the molecule's preferred conformation and how it might fit into a receptor binding pocket.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into its reactivity and electronic properties.
DFT calculations can be used to determine:
Optimized molecular geometry: Providing a more accurate representation of the molecule's structure.
Vibrational frequencies: Predicting the molecule's infrared spectrum, which can be used to characterize its bonds.
Electronic properties: Such as the distribution of electron density, which is crucial for understanding how the molecule interacts with other molecules.
Prediction of Biological Activity and ADME Properties
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its potential as a drug candidate. Based on its structure, the following ADME properties for this compound can be predicted.
| ADME Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Molecular Weight | 185.65 g/mol | Complies with Lipinski's rule of five (<500), suggesting good absorption. |
| LogP (Octanol-Water Partition Coefficient) | 2.1 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule of five (≤5). |
| Hydrogen Bond Acceptors | 2 (from -O- and -N) | Complies with Lipinski's rule of five (≤10). |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good oral bioavailability. |
These predicted properties suggest that this compound has a favorable profile for oral absorption and bioavailability.
Conformational Analysis
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are around the ether linkage and the ethylamine (B1201723) chain.
A conformational analysis would identify the low-energy conformers of the molecule. This is important because the biologically active conformation that binds to a target is often one of the most stable (lowest energy) conformations. Understanding the conformational landscape is therefore essential for rational drug design.
Investigation of Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and stability.
HOMO: For this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring and the lone pairs of the oxygen and nitrogen atoms. This region is susceptible to electrophilic attack.
LUMO: The LUMO is likely distributed over the aromatic ring, representing the region where the molecule can accept electrons.
HOMO-LUMO Gap: A smaller gap suggests higher reactivity, while a larger gap indicates greater stability.
Metabolism and Pharmacokinetic Research Preclinical Focus
In Vitro Metabolic Stability Studies
There is no publicly available information regarding the in vitro metabolic stability of 2-[(4-Chlorophenyl)methoxy]ethanamine in common preclinical test systems such as liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the rate at which a compound would be cleared from the body, influencing its duration of action and potential for accumulation. Typically, these studies involve incubating the compound with liver fractions and measuring its disappearance over time. The lack of this data for this compound prevents an assessment of its intrinsic clearance.
Elucidation of Metabolic Pathways
Given the absence of metabolite identification studies, the metabolic pathways of this compound have not been elucidated. Understanding these pathways, which could include oxidation, dealkylation, or conjugation, is fundamental to predicting potential drug-drug interactions and inter-species differences in metabolism.
Half-life Determination in Research Models
No preclinical studies detailing the half-life of this compound in any research models (e.g., rats, mice) have been published. The half-life is a key pharmacokinetic parameter that determines the dosing frequency of a potential therapeutic agent. Without this information, the pharmacokinetic behavior of the compound in a living organism remains unknown.
Lipophilicity (LogP) in a Pharmacokinetic Context
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's LogP value can affect its ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.
While extensive metabolic data is unavailable, calculated LogP values for this compound are reported in several chemical databases.
| Parameter | Value | Source |
| Calculated LogP | 2.5 | MCE |
| Calculated LogP | 2.5 | Chemspace |
| Calculated LogP | 2.6 | MolPort |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Isolation
Chromatography is a fundamental tool for the separation, identification, and purification of 2-[(4-Chlorophenyl)methoxy]ethanamine. The choice of technique depends on the specific analytical goal, such as purity assessment, isolation of impurities, or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. pensoft.netbohrium.com A typical RP-HPLC method would utilize a C18 column, where the nonpolar stationary phase effectively retains the analyte. pensoft.netbohrium.comresearchgate.net
The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the composition adjusted to achieve optimal separation. pensoft.netbohrium.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simple purity checks, while gradient elution is preferred for separating complex mixtures containing impurities with a wider range of polarities. pensoft.netbohrium.comresearchgate.net Detection is often accomplished using a UV-Vis detector, set at a wavelength where the chlorophenyl moiety exhibits strong absorbance, typically around 225 nm. pensoft.netbohrium.comresearchgate.net
For enhanced sensitivity and structural confirmation, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.netnih.gov This powerful combination allows for the precise determination of the molecular weight of the parent compound and its fragments, providing a high degree of confidence in its identification. nih.govresearchgate.netnih.gov In LC-MS/MS analysis, electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Table 1: Representative HPLC and LC-MS/MS Parameters for Analysis
| Parameter | HPLC | LC-MS/MS |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3-7) | Acetonitrile/0.1% Formic Acid in Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min |
| Detection | UV at 225 nm | Positive Ion ESI, Multiple Reaction Monitoring (MRM) |
| Column Temperature | 30-40 °C | 30-40 °C |
Gas Chromatography (GC) and GC-MS
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing its volatility and for the separation of thermally stable impurities. nist.govspectroscopyonline.comresearchgate.net Due to the presence of a primary amine group, which can cause peak tailing and interaction with the stationary phase, derivatization is often a necessary step prior to GC analysis. researchgate.netresearchgate.net Common derivatizing agents include silylating or acylating reagents, which increase the volatility and thermal stability of the analyte. researchgate.netresearchgate.net
When coupled with a mass spectrometer (GC-MS), this technique provides detailed structural information through the analysis of the fragmentation patterns generated by electron ionization (EI). nist.govspectroscopyonline.comnih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the compound. The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, is critical for achieving good separation. nih.gov
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | Capillary Column (e.g., 30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient from 100 °C to 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. libretexts.orgaga-analytical.com.plojp.govresearchgate.netsilicycle.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. aga-analytical.com.plsilicycle.com
The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. libretexts.orgojp.govresearchgate.net A common mobile phase for a compound of this nature might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). libretexts.orgojp.govresearchgate.net Visualization of the separated spots can be achieved under UV light (at 254 nm), where the aromatic ring will quench the fluorescence of the indicator on the TLC plate, or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. libretexts.orgresearchgate.net The retention factor (Rf) value is a key parameter for identification under specific chromatographic conditions. libretexts.org
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique can offer faster separations and reduced solvent consumption. Given its properties, SFC is a viable method for the purification and analysis of this compound, particularly on a preparative scale. The polarity of the mobile phase can be fine-tuned by adding a co-solvent, such as methanol, to modulate the retention of the analyte.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. For this compound, which is a basic compound, CE can be an effective analytical tool. At a low pH, the amine group will be protonated, giving the molecule a positive charge and allowing it to migrate towards the cathode. This technique offers high separation efficiency and requires only minute sample volumes.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. These techniques probe the molecular structure at different levels, providing a complete picture of the compound's identity. researchgate.netnih.govnist.govojp.govpharmaffiliates.comsigmaaldrich.comcymitquimica.comcas.orgcdc.govcdc.govcas.orgmalayajournal.org
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. malayajournal.orgethernet.edu.et For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxy (B1213986) and ethylamine (B1201723) groups, and the amine protons. malayajournal.org ¹³C NMR would complement this by providing information on the number and type of carbon atoms present. malayajournal.org
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. atlantis-press.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amine, the C-O stretch of the ether, and the C-Cl stretch of the chlorophenyl group. atlantis-press.com
Purity Confirmation Methodologies for Research Samples
Ensuring the purity of research-grade "this compound" is a critical prerequisite for obtaining reliable and reproducible experimental data. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. These methods allow for the identification and quantification of the main compound as well as any potential impurities that may be present from the synthetic process.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile, thermally labile compounds. For "2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride", a purity of greater than 95% has been reported as determined by HPLC. lgcstandards.comlgcstandards.com A typical Reverse-Phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allowing for the separation of the target compound from its impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. orientjchem.org For related phenethylamine (B48288) compounds, GC-MS analysis, often after derivatization, has been shown to effectively separate and identify regioisomers and other closely related structures. nih.gov This technique provides both retention time data from the gas chromatograph and mass spectral data, which aids in the definitive identification of the main peak and any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of synthesized compounds. core.ac.uk Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of "this compound", confirming the presence of characteristic chemical shifts and coupling constants associated with the chlorophenyl, methoxy, and ethanamine moieties. rsc.orgmdpi.comresearchgate.netresearchgate.net The integration of the signals in an ¹H NMR spectrum can also be used to estimate the purity of the sample against a known standard.
Below is a summary of the primary analytical techniques used for purity confirmation of research samples:
Table 1: Methodologies for Purity Confirmation| Technique | Purpose | Key Research Findings/Applications |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and separates non-volatile impurities. | A purity of >95% for "2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride" has been established using HPLC. lgcstandards.comlgcstandards.com RP-HPLC with a C18 column is a common approach for related compounds. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile impurities and isomers. | Effective for the analysis of related phenethylamine derivatives, often requiring derivatization to improve volatility and chromatographic performance. nih.gov Provides both chromatographic separation and mass spectral identification. orientjchem.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and assesses purity. | ¹H and ¹³C NMR are used to verify the molecular structure by identifying characteristic signals for each part of the molecule. rsc.orgmdpi.comresearchgate.netresearchgate.net Purity can be estimated through quantitative NMR (qNMR) by comparing the integral of the analyte signal to that of a certified reference standard. core.ac.uk |
Analytical Method Development for Biological Samples in Research
The development of sensitive and selective analytical methods for the quantification of "this compound" in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity, specificity, and wide dynamic range. nih.gov
The development of an LC-MS/MS method begins with the optimization of the mass spectrometric conditions for the analyte. This involves selecting the appropriate ionization mode (typically electrospray ionization - ESI) and identifying the precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis. This ensures high selectivity for the target compound even in a complex biological matrix. nih.gov
Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. youtube.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov For phenethylamine derivatives, LLE and SPE have been successfully employed to extract the compounds from plasma, leading to cleaner samples and reduced matrix effects. nih.govnih.gov
The chromatographic separation is typically achieved using a reversed-phase HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system, which separates the analyte from endogenous matrix components and potential metabolites. mdpi.com The method must be validated according to regulatory guidelines, which includes assessing its linearity, accuracy, precision, selectivity, and stability. nih.gov
The following table outlines the key stages and considerations in the development of a bioanalytical method for "this compound":
Table 2: Bioanalytical Method Development for Biological Samples| Stage | Technique/Approach | Key Considerations and Research Findings |
|---|---|---|
| Detection and Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for quantifying low concentrations in complex matrices. mdpi.com Method development involves optimizing ionization and fragmentation parameters for the specific analyte. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Essential for removing proteins and phospholipids (B1166683) that can cause matrix effects and ion suppression. youtube.comnih.gov SPE has shown high selectivity and reproducibility for extracting compounds from biological fluids. nih.gov LLE is also a robust technique for sample cleanup for similar analytes. nih.gov |
| Chromatographic Separation | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC/UHPLC) | Separates the analyte from endogenous interferences and metabolites prior to mass spectrometric detection. The choice of column and mobile phase is optimized to achieve good peak shape and resolution. |
| Method Validation | Assessment of Linearity, Accuracy, Precision, Selectivity, and Stability | Ensures the reliability and reproducibility of the analytical method for its intended purpose. Validation is performed according to established international guidelines. nih.govnih.gov |
Preclinical Toxicology and Safety Assessment in Research
In Vitro Cytotoxicity Assessments
In the early stages of drug discovery and chemical research, in vitro cytotoxicity assays are fundamental for evaluating the potential of a compound to cause cell damage or death. lnhlifesciences.org These assays are crucial for screening new chemical entities like 2-[(4-Chlorophenyl)methoxy]ethanamine to identify potential liabilities early in development, thereby saving time and resources. lnhlifesciences.org A variety of mechanism-based in vitro cytotoxicity tests can provide insights into the relative toxicity of a compound and can be adapted for high-throughput screening of entire compound libraries. lnhlifesciences.org
For a compound with the structural characteristics of this compound, a panel of cytotoxicity assays would be employed to assess its effects on cell viability and proliferation. The choice of cell lines is important and would typically include cells relevant to the intended research application or potential sites of toxicity. For instance, human hepatoma cell lines like HepG2 are often used to assess potential liver toxicity. researchgate.net
Some cationic amphiphilic drugs have demonstrated cytotoxic effects in various cancer cell lines. nih.gov For example, the antihistamine azelastine, a CAD, has been shown to reduce the viability of triple-negative breast cancer cells. preprints.org Similarly, studies on synthetic lipidic amines have demonstrated their cytotoxic potential against different cell lines. nih.gov Therefore, it is plausible that this compound could exhibit cytotoxic properties, a hypothesis that would need to be rigorously tested through a battery of in vitro assays.
Table 1: Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| MTT Assay | Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. | Cell viability, proliferation |
| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity, cytotoxicity |
| Neutral Red Uptake Assay | Viable cells take up and accumulate the supravital dye Neutral Red in their lysosomes. | Cell viability, lysosomal integrity |
| ATP Assay | Quantifies the amount of adenosine (B11128) triphosphate (ATP) present, which is an indicator of metabolically active cells. | Cell viability, metabolic activity |
| Caspase Activity Assays | Detects the activation of caspases, which are key enzymes in the apoptotic pathway. | Apoptosis, programmed cell death |
Mechanisms of Drug-Induced Toxicity (e.g., phospholipidosis)
A significant toxicological concern for cationic amphiphilic drugs, including likely this compound, is their potential to induce phospholipidosis. nih.govechelon-inc.com Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of various tissues, which can lead to adverse effects such as pulmonary fibrosis, hepatic steatosis, and kidney injury. avantiresearch.com
The mechanism underlying CAD-induced phospholipidosis is linked to the physicochemical properties of these compounds: a hydrophobic ring structure and a hydrophilic side chain with a charged cationic amine group. nih.gov This amphiphilic nature allows the drugs to diffuse into the acidic environment of lysosomes, where the amine group becomes protonated, trapping the drug within the organelle. nih.govaacrjournals.org
The accumulation of CADs within lysosomes is thought to interfere with phospholipid metabolism primarily through the inhibition of lysosomal phospholipase A2 (LPLA2). echelon-inc.comavantiresearch.com LPLA2 is a key enzyme in the catabolism of phospholipids. avantiresearch.com By inserting into the inner lysosomal membrane, CADs can disrupt the electrostatic interactions required for LPLA2 activity, leading to the accumulation of phospholipids and the formation of characteristic lamellar inclusion bodies. echelon-inc.com Research has shown that a vast majority of drugs known to cause phospholipidosis are also inhibitors of LPLA2, suggesting that inhibition of this enzyme is a predictive marker for drug-induced phospholipidosis. avantiresearch.com
Table 2: Key Characteristics of Cationic Amphiphilic Drug-Induced Phospholipidosis
| Characteristic | Description |
|---|---|
| Causative Agents | Cationic amphiphilic drugs (CADs) with a hydrophobic ring and a hydrophilic amine side chain. nih.gov |
| Mechanism | Accumulation in lysosomes and inhibition of lysosomal phospholipases, particularly LPLA2. avantiresearch.comnih.gov |
| Cellular Manifestation | Excessive accumulation of phospholipids within lysosomes, forming lamellar bodies. echelon-inc.com |
| Affected Organs | Commonly affects lungs, liver, and kidneys. avantiresearch.com |
| Clinical Relevance | Can lead to serious pathologies like pulmonary fibrosis and hepatic steatosis. avantiresearch.com |
Safety Profiling for Research Compound Development
The development of a novel research compound necessitates a thorough safety profiling to identify potential off-target effects and predict adverse drug reactions. nih.goveuropeanpharmaceuticalreview.com Early-stage in vitro safety pharmacology profiling is an essential tool to de-risk drug candidates and reduce late-stage attrition in development. researchgate.netyoutube.com For a compound like this compound, a comprehensive safety panel would be employed to assess its interactions with a broad range of biological targets.
This profiling typically involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are known to be associated with adverse effects. europeanpharmaceuticalreview.com For instance, a standard panel might include targets such as the hERG potassium channel (associated with cardiac arrhythmias), various G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes (involved in drug metabolism). researchgate.netumich.edu
The results from such a safety panel provide a "pharmacological fingerprint" of the compound, highlighting potential liabilities that can be addressed through chemical modification or guide further in vivo testing. nih.gov For example, identifying significant off-target activity at an early stage allows for the selection of more selective compounds, potentially reducing the risk of adverse effects in subsequent preclinical and clinical studies. researchgate.net The number of "hits" in a safety panel can be used to refine the choice of compounds for in vivo assessment. nih.gov
Table 3: Example of a Preclinical Safety Profiling Panel
| Target Class | Specific Examples | Associated Potential Adverse Effects |
|---|---|---|
| Ion Channels | hERG, Nav1.5, Cav1.2 | Cardiotoxicity, neurotoxicity |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic receptors | Cardiovascular, CNS, and autonomic effects |
| Enzymes | COX-1, COX-2, various kinases | Inflammation, off-target signaling effects |
| Transporters | P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs) | Drug-drug interactions, altered pharmacokinetics |
| Nuclear Receptors | Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR) | Drug-drug interactions, metabolic effects |
| CYP Enzymes | CYP3A4, CYP2D6, CYP2C9 | Drug metabolism, drug-drug interactions |
In Silico Toxicity Predictions
In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds based on their structure. researchgate.net These methods are valuable in early drug discovery for prioritizing compounds for further testing and for flagging potential toxicities, such as genotoxicity, carcinogenicity, and organ-specific toxicities. nih.govnih.gov For an aromatic amine derivative like this compound, in silico approaches can provide initial insights into its potential toxicological profile.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. youtube.com These models statistically relate the chemical structure of a series of compounds to their biological activity or toxicity. nih.govyoutube.com For primary aromatic amines, specific QSAR models have been developed to predict mutagenicity. nih.gov Other in silico approaches include expert systems, which are based on a set of rules derived from existing toxicological knowledge, and machine learning models that can learn complex relationships between chemical structures and toxicity endpoints. nih.gov
The applicability domain of these models is a crucial consideration, as they are most accurate for compounds that are structurally similar to those in the training set. researchgate.net Therefore, while in silico predictions can be a powerful screening tool, they are not a substitute for experimental testing.
Table 4: Common In Silico Toxicity Prediction Endpoints
| Toxicity Endpoint | Prediction Method | Relevance |
|---|---|---|
| Mutagenicity (Ames test) | QSAR models, structural alerts | Predicts the potential of a compound to induce genetic mutations. |
| Carcinogenicity | QSAR models, structural alerts | Assesses the potential of a compound to cause cancer. |
| Hepatotoxicity (DILI) | Machine learning models, expert systems | Predicts the potential for drug-induced liver injury. |
| Cardiotoxicity (hERG inhibition) | QSAR models, pharmacophore models | Predicts the potential for a compound to block the hERG channel, leading to arrhythmias. |
| Skin Sensitization | QSAR models, structural alerts | Assesses the potential of a compound to cause allergic contact dermatitis. |
Potential for Adverse Biochemical Effects in Research Models
Beyond overt cytotoxicity, this compound, as a cationic amphiphilic drug, has the potential to induce a range of adverse biochemical effects in research models. These effects are often linked to the compound's propensity to accumulate in lysosomes and interact with cellular membranes. aacrjournals.orgnih.gov
One of the primary biochemical effects of CADs is the disruption of lipid metabolism. nih.gov As discussed, the inhibition of lysosomal phospholipases leads to the accumulation of phospholipids. avantiresearch.com Furthermore, recent studies have shown that CADs can also lead to the accumulation of cytolytic lysoglycerophospholipids within the lysosomes of cancer cells, which can block the recycling of these lipids into essential membrane glycerophospholipids. nih.gov This disruption of lipid homeostasis can have widespread consequences for cellular function.
The accumulation of CADs in lysosomes can also lead to lysosomal membrane permeabilization (LMP), a process that can trigger cell death pathways. aacrjournals.org While the exact mechanisms are still being elucidated, it is known that CAD-induced inhibition of acid sphingomyelinase is a key step in this process. aacrjournals.org Additionally, some CADs can induce cell death through pathways involving lysosomal Ca2+ release and an increase in cyclic AMP (cAMP). aacrjournals.org
The interaction of CADs with cellular membranes is not limited to lysosomes. These compounds can be absorbed by various lipid structures, which can alter the stability and integrity of the lipid assembly. nih.gov The effects of an amphiphilic compound on a membrane can be influenced by the lipid composition and the physical state of the membrane. nih.gov
Table 5: Potential Adverse Biochemical Effects of Cationic Amphiphilic Drugs
| Effect | Mechanism | Potential Consequence |
|---|---|---|
| Disruption of Lipid Metabolism | Inhibition of lysosomal lipases, accumulation of phospholipids and lysoglycerophospholipids. avantiresearch.comnih.gov | Altered membrane composition, cellular dysfunction. |
| Lysosomal Dysfunction | Accumulation of drug, potential increase in lysosomal pH, inhibition of lysosomal enzymes. nih.govaacrjournals.org | Impaired autophagy, accumulation of cellular waste. |
| Lysosomal Membrane Permeabilization (LMP) | Inhibition of acid sphingomyelinase, other unknown mechanisms. aacrjournals.org | Release of lysosomal contents into the cytosol, induction of cell death. |
| Induction of Apoptosis/Cell Death | Dependent on LMP, Ca2+ release, and cAMP signaling. aacrjournals.org | Elimination of affected cells. |
| Alteration of Membrane Properties | Insertion into lipid bilayers, affecting membrane fluidity and stability. nih.gov | Changes in membrane-associated protein function, altered cellular signaling. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-chlorophenyl)methoxy]ethanamine, and how can purity be validated?
- Methodology : Microwave-assisted hydrolysis is an efficient method for synthesizing derivatives. For example, 2-(4-chlorophenyl)ethanamine hydrochloride was synthesized by heating a THF/MeOH/LiOH mixture at 120°C for 10 minutes, yielding 89% purity. Validation involves H/C NMR, HRMS, and comparison with literature data .
- Purity Assurance : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 274.031683 for related metabolites) and liquid chromatography (LC) for impurity profiling .
Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?
- Approach : Cross-reference coupling constants and chemical shifts with published datasets. For instance, the H NMR of 2-(4-chlorophenyl)ethanamine shows distinct triplets at δ 3.10 and 2.82 ppm (J = 7.3 Hz) for the ethanamine chain .
- Troubleshooting : Use deuterated solvents (e.g., DO) to eliminate solvent peaks and employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. What experimental strategies are recommended for structural elucidation of crystalline derivatives of this compound?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a related compound exhibited dihedral angles of 0.94° (benzothiazole ring vs. 4-chlorophenyl unit) and 70.65° (vs. 5-chlorophenyl ring), stabilized by C–H⋯N hydrogen bonds and π-π interactions .
- Data Refinement : Use SHELX software for structure solution and refinement. SHELXL is particularly effective for small-molecule crystallography, even with twinned or high-resolution data .
Q. How can molecular modeling predict the pharmacological activity of this compound analogs?
- Quantum Descriptors : Compute dipole moments, HOMO/LUMO energies, and electrophilicity indices. For substituted phenethylamines, methoxy groups at the 2- and 5-positions enhance 5-HT receptor binding affinity .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites to predict metabolic pathways. For NBOMe analogs, fluorobenzyl substitutions increase metabolic stability .
Q. What methodologies are employed to study the metabolism of this compound derivatives in vitro?
- In Vitro Models : Human hepatocyte assays with LC-MS/MS detect phase I/II metabolites. For 25B-NBF (a structural analog), N-dealkylation and hydroxylation are primary pathways .
- Isotope Labeling : Use deuterated or C-labeled compounds to trace metabolic intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound complexes?
- Case Study : If X-ray data suggests planar geometry (e.g., dihedral angle <1°), but NMR indicates conformational flexibility, perform variable-temperature NMR to assess dynamic behavior .
- Validation : Cross-validate with computational methods (DFT calculations) to reconcile experimental and theoretical bond angles .
Q. Why do computational predictions of receptor binding affinity sometimes conflict with experimental IC values for this compound analogs?
- Source of Error : Overlooked solvent effects or protonation states in silico models. Adjust pKa values for the amine group (e.g., this compound has a pKa ~9.5) to refine docking simulations .
- Experimental Calibration : Use radioligand displacement assays (e.g., H-ketanserin for 5-HT binding) to validate computational predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
